Cas no 18507-09-0 (4-Methoxy Propranolol)

4-Methoxy Propranolol Chemical and Physical Properties
Names and Identifiers
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- 1-(Isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)-2-propanol
- 4-Methoxy Propranolol
- 1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
- 4-Methoxy Propranolo
- 1-[(4-Methoxy-1-naphthalenyl)oxy]-3-[(1-Methylethyl)aMino]-
- 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)-
- 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- 18507-09-0
- 4-Methoxy Propranolol-d7
- J-011859
- DTXSID80939925
- 1189868-02-7
-
- Inchi: InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3
- InChI Key: OWXOFAQEGCLAOX-UHFFFAOYSA-N
- SMILES: CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Computed Properties
- Exact Mass: 289.16800
- Monoisotopic Mass: 289.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- Melting Point: 98-100?C
- Solubility: Dichloromethane, DMSO, Ethyl Acetate, Methanol
- PSA: 50.72000
- LogP: 2.97700
4-Methoxy Propranolol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M267055-25mg |
4-Methoxy Propranolol |
18507-09-0 | 25mg |
$333.00 | 2023-05-18 | ||
TRC | M267055-50mg |
4-Methoxy Propranolol |
18507-09-0 | 50mg |
$649.00 | 2023-05-18 | ||
TRC | M267055-5mg |
4-Methoxy Propranolol |
18507-09-0 | 5mg |
$115.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210107-10mg |
4-Methoxy Propranolol, |
18507-09-0 | 98% | 10mg |
¥2407.00 | 2023-09-05 | |
TRC | M267055-10mg |
4-Methoxy Propranolol |
18507-09-0 | 10mg |
$161.00 | 2023-05-18 | ||
TRC | M267055-100mg |
4-Methoxy Propranolol |
18507-09-0 | 100mg |
$1258.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210107-10 mg |
4-Methoxy Propranolol, |
18507-09-0 | 98% | 10mg |
¥2,407.00 | 2023-07-11 |
4-Methoxy Propranolol Related Literature
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
Additional information on 4-Methoxy Propranolol
Professional Introduction to 4-Methoxy Propranolol (CAS No. 18507-09-0)
4-Methoxy Propranolol, with the chemical formula C10H13NO2, is a derivative of the widely known beta-blocker propranolol. This compound, identified by its CAS number CAS No. 18507-09-0, has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. The introduction of a methoxy group at the fourth position of the propranolol molecule confers distinct characteristics that make it a subject of intense study in both academic and industrial settings.
The pharmacological profile of 4-Methoxy Propranolol is influenced by its molecular structure, which includes a hydrophobic aromatic ring system and an amine group that interacts with various biological targets. Unlike its parent compound, propranolol, which is primarily used for its beta-adrenergic blocking effects in treating conditions such as hypertension, angina pectoris, and arrhythmias, 4-Methoxy Propranolol exhibits additional pharmacological activities. These include potential alpha-adrenergic blockade and modulation of central nervous system pathways, making it a compound of interest for therapeutic applications beyond traditional beta-blockade.
Recent advancements in the study of 4-Methoxy Propranolol have highlighted its role in cardiovascular research. Studies have demonstrated that this compound can influence vascular tone and blood pressure regulation through mechanisms distinct from those of classical beta-blockers. The methoxy substitution appears to enhance binding affinity to certain adrenergic receptors while reducing others, leading to a more selective pharmacological action. This selectivity is particularly valuable in developing treatments for cardiovascular diseases where precise receptor interaction is crucial.
In addition to its cardiovascular applications, 4-Methoxy Propranolol has shown promise in neurological research. Emerging evidence suggests that this compound may interact with serotonin and dopamine receptors, potentially making it useful in the management of conditions such as anxiety and stress-related disorders. The ability of 4-Methoxy Propranolol to modulate central nervous system activity without causing significant sedation or other side effects makes it an attractive candidate for further development in psychiatric therapeutics.
The synthesis of 4-Methoxy Propranolol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the methoxy group typically involves nucleophilic aromatic substitution or other functional group transformations that preserve the integrity of the core propranolol structure. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, are being explored to improve the efficiency and sustainability of producing this compound on an industrial scale.
The pharmacokinetic properties of 4-Methoxy Propranolol are another area of active investigation. Research indicates that this compound exhibits moderate oral bioavailability and a relatively long half-life, suggesting potential for once-daily dosing regimens. Understanding these pharmacokinetic characteristics is essential for designing clinical trials and determining optimal therapeutic dosages. Additionally, studies on metabolic pathways have revealed insights into how the body processes 4-Methoxy Propranolol, providing valuable information for drug development and safety assessments.
Ethical considerations and regulatory compliance are paramount in the development and use of any pharmaceutical compound, including 4-Methoxy Propranolol. Rigorous testing under Good Manufacturing Practices (GMP) ensures that the final product meets quality standards required for human use. Furthermore, adherence to international guidelines on clinical trial conduct guarantees that research involving this compound is conducted ethically and responsibly.
The future prospects for 4-Methoxy Propranolol are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel formulations and combination therapies that leverage the unique properties of this compound. As our understanding of biological systems continues to evolve, so too will our ability to harness the potential of molecules like 4-Methoxy Propranolol.
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